2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one is a heterocyclic compound notable for its unique structure, which integrates a pyridazine ring with a furan moiety. This compound is classified under pyridazinones, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's IUPAC name reflects its structural components, indicating the presence of an aminopropyl group and a furan ring attached to the pyridazine core. Its molecular formula is and it has a CAS number of 1283109-47-6.
The synthesis of 2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:
These methods are often optimized in industrial settings to enhance yield and purity while adhering to green chemistry principles .
The molecular structure of 2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one features a pyridazine ring fused with a furan ring, contributing to its unique chemical properties. Key structural data includes:
The presence of nitrogen atoms in the pyridazine ring and oxygen in the furan ring contributes to its reactivity and potential interactions with biological targets .
The compound exhibits versatility in chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for developing derivatives with varied biological activities and enhancing the compound's utility in medicinal chemistry .
The mechanism of action for 2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one depends on its specific biological targets, which may include enzymes or receptors. Generally, it is hypothesized that the compound interacts with these targets through binding interactions that modulate their activity. This could involve:
Further biochemical studies are necessary to elucidate the precise mechanisms involved .
The physical and chemical properties of 2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one include:
These properties are crucial for determining the compound's behavior in various applications and formulations .
2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one has potential applications across several scientific fields:
Heterocyclic compounds constitute over 60% of clinically approved pharmaceuticals due to their structural versatility and diverse biological interactions. Among these, diazine heterocycles—particularly pyridazinone derivatives—serve as privileged scaffolds in drug discovery. The pyridazin-3(2H)-one core features a unique arrangement of two adjacent nitrogen atoms within its six-membered ring, creating an electron-deficient system that enables distinct binding interactions unavailable to single-nitrogen heterocycles like pyridines or pyrimidines. This electron deficiency facilitates π-stacking with aromatic amino acid residues and hydrogen bond acceptance at multiple positions, making it exceptionally adaptable for targeting enzyme active sites and neurotransmitter receptors [1] [9].
The pyridazin-3(2H)-one ring system exhibits remarkable hydrogen-bonding capabilities through its carbonyl group (C3=O) and ring nitrogen atoms (N1 and N2). This triad allows simultaneous donation and acceptance of hydrogen bonds, mimicking peptide bonds in biological targets. For example, benzodiazepines like flunitrazepam leverage similar diazepine frameworks to enhance GABAergic neurotransmission through allosteric modulation of GABAA receptors, though their chemical structures differ significantly from pyridazinones [6]. The planarity of the pyridazinone ring facilitates intercalation into protein binding pockets, while its moderate dipole moment (∼4.5 D) promotes solubility and target affinity [1].
Table 1: Comparative Analysis of Diazine Heterocycles in Drug Design
Heterocycle | Nitrogen Positions | Dipole Moment (D) | Key Pharmacological Applications |
---|---|---|---|
Pyridazin-3(2H)-one | 1,2 | 4.5 | Cardiotonics, PDE inhibitors, kinase modulators |
Pyrimidin-4(3H)-one | 1,3 | 2.1 | Antivirals, anticancer agents |
Pyrazin-2(1H)-one | 1,4 | 3.8 | Antituberculars, CNS stimulants |
Structural modifications at the N2, C4, and C6 positions profoundly influence bioactivity. N2-alkylation enhances blood-brain barrier permeability, as evidenced by GABAA receptor ligands where alkyl chains enable optimal receptor docking [6]. C6 aryl substitutions (e.g., 2-furyl) introduce steric and electronic modulation of target engagement, while C4 carbonyl groups participate in critical hydrogen-bonding networks with proteolytic enzymes and kinases [1] [9]. The compound 2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one (CAS 1283109-47-6) exemplifies strategic functionalization, with its 3-aminopropyl chain enabling ionic interactions and furyl group enabling π-stacking.
The 2-furyl moiety at C6 provides an electron-rich heteroaromatic system that enhances binding through several mechanisms: its oxygen atom acts as a hydrogen bond acceptor, while its conjugated diene system engages in charge-transfer interactions. This furan ring significantly increases π-electron density at the C5 position of pyridazinone, enhancing electrophilic reactivity crucial for nucleophilic attack in enzyme inhibition [5]. Compared to phenyl substituents, furyl groups confer superior metabolic stability in hepatic microsome assays due to reduced susceptibility to cytochrome P450 oxidation [9].
The 3-aminopropyl chain at N2 serves as a flexible spacer that projects the terminal primary amine into complementary acidic regions of biological targets. This moiety enables:
In kinase inhibitors, similar aminopropyl extensions penetrate hydrophobic pockets while maintaining solubility through protonation at physiological pH [3] [7]. Molecular dynamics simulations reveal that optimal chain length for CNS penetration is 3-5 methylene units, positioning the 3-aminopropyl group as ideal for blood-brain barrier transit while retaining target specificity [1].
Table 2: Impact of C6/N2 Substituents on Pyridazinone Bioactivity
C6 Substituent | N2 Substituent | Key Biological Effects | Structural Advantages |
---|---|---|---|
2-Furyl | 3-Aminopropyl | Enhanced serotonin/dopamine modulation | π-stacking capability; balanced log P (1.8–2.2) |
Phenyl | Methyl | Weak PDE inhibition | Metabolic instability |
Methyl | H | Minimal activity | High crystallinity |
3-Pyridyl | Ethyl | Moderate kinase inhibition | Charge-dependent solubility |
Pyridazinone chemistry emerged prominently in the 1960s with cardiovascular agents like pimobendan, where the scaffold acted as a phosphodiesterase III inhibitor. The 1990s witnessed strategic incorporation of furan heterocycles, inspired by natural products like furanonaphthoquinones that demonstrated potent anticancer activity. David Nichols' seminal work on serotonin-releasing agents (e.g., 6-APDB) demonstrated that furan-phenethylamine hybrids could achieve targeted neuropharmacological effects with reduced toxicity compared to their catechol counterparts [4].
The 2010s marked the rational design of dual-functionalized pyridazinones exemplified by 2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one (CAS 1283109-47-6). This compound represents a convergence of two evolutionary trends:
Table 3: Historical Milestones in Pyridazinone Drug Development
Era | Key Compounds | Therapeutic Advancements | Structural Innovations |
---|---|---|---|
1960s–1980s | Pimobendan, Zardaverine | Cardiotonic activity, PDE inhibition | Unsubstituted N2; halogenated C6 |
1990s–2000s | 6-APDB, 5-APDB | Serotonergic activity, reduced neurotoxicity | Furan integration; α-alkyl substitutions |
2010s–present | 2-(3-Aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one | Kinase inhibition, neurotransmitter modulation | Dual C6-furyl/N2-aminopropyl functionalization |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: